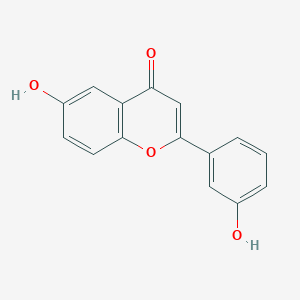

6,3'-Dihydroxyflavone

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-hydroxy-2-(3-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-3-1-2-9(6-10)15-8-13(18)12-7-11(17)4-5-14(12)19-15/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLLABKHTFWHSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(O2)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350942 | |

| Record name | 3',6-DIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71592-46-6 | |

| Record name | 3',6-DIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Biosynthesis of Flavonoids

Natural Sources and Distribution of Flavonoids

Flavonoids are a vast and diverse group of secondary metabolites found throughout the plant kingdom. They are integral to plant growth, development, and defense, contributing to pigmentation and protection against environmental stressors. These polyphenolic compounds are present in various plant tissues, including fruits, vegetables, flowers, and bark.

While specific documentation of 6,3'-dihydroxyflavone in nature is not extensively reported, its existence can be inferred in plants known to produce a wide array of hydroxylated flavones. The specific hydroxylation patterns on the flavonoid's core structure are dictated by the enzymatic machinery present within a particular plant species.

Biosynthetic Pathways of Flavonoids in Biological Systems

The creation of flavonoids in plants is a multi-step process that begins with the general phenylpropanoid pathway. This fundamental metabolic route provides the necessary precursors for a wide range of plant compounds, including flavonoids.

The journey of flavonoid biosynthesis starts with the amino acid phenylalanine. Through a series of enzymatic reactions, phenylalanine is converted into p-coumaroyl-CoA. This molecule then serves as a key building block for the flavonoid skeleton.

The enzyme chalcone (B49325) synthase (CHS) plays a pivotal role by condensing one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone. Subsequently, chalcone isomerase (CHI) converts this chalcone into a flavanone (B1672756), which is a precursor for various flavonoid classes, including flavones. The basic C6-C3-C6 flavonoid structure is thus established, consisting of two benzene (B151609) rings (A and B) connected by a three-carbon chain that forms a heterocyclic ring (C).

The immense diversity of flavonoids arises from subsequent modifications to the basic flavanone structure, with hydroxylation being a crucial step. These reactions are primarily catalyzed by cytochrome P450-dependent monooxygenases and 2-oxoglutarate-dependent dioxygenases. The position and number of hydroxyl groups significantly influence the biological properties of the resulting flavonoid.

The formation of this compound necessitates two specific hydroxylation events:

6-Hydroxylation: The introduction of a hydroxyl group at the 6th position of the A-ring is catalyzed by the enzyme flavone (B191248) 6-hydroxylase (F6H). This particular hydroxylation is less common than others. Some studies have shown that F6H enzymes can have broad substrate specificity, acting on various flavones. For instance, a flavone 6-hydroxylase from sweet basil was found to hydroxylate 7-O-methylated apigenin (B1666066).

3'-Hydroxylation: The addition of a hydroxyl group at the 3' position of the B-ring is a more frequent modification, carried out by the enzyme flavonoid 3'-hydroxylase (F3'H). F3'H is a cytochrome P450 enzyme that can act on various flavonoid substrates, including flavanones and flavones.

The biosynthesis of this compound would therefore involve the sequential action of these hydroxylases on a flavone precursor. The precise order of these hydroxylation steps can vary between different plant species.

Table 1: Key Enzymes in Flavonoid Biosynthesis

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid. |

| Cinnamic acid 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |

| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |

| Chalcone synthase | CHS | Catalyzes the formation of the chalcone scaffold. |

| Chalcone isomerase | CHI | Isomerizes chalcone to a flavanone. |

| Flavone synthase | FNS | Introduces a double bond to form a flavone. |

| Flavone 6-hydroxylase | F6H | Adds a hydroxyl group at the 6-position of the A-ring. |

| Flavonoid 3'-hydroxylase | F3'H | Adds a hydroxyl group at the 3'-position of the B-ring. |

Synthetic Methodologies and Chemical Modifications of Flavones

Strategies for the Chemical Synthesis of Flavone (B191248) Structures

The synthesis of the fundamental flavone skeleton, 2-phenylchromen-4-one, can be achieved through several established chemical strategies. These methods typically involve the construction of the central pyrone ring (C ring) by connecting a phenyl B ring to a benzopyran (A and C rings) system.

One of the most widely applied methods is the oxidative cyclization of o-hydroxychalcones. nih.gov Chalcones, which are α,β-unsaturated ketones, serve as key precursors. They are typically synthesized via a Claisen-Schmidt condensation of a substituted 2-hydroxyacetophenone (B1195853) with a substituted benzaldehyde. orientjchem.org The subsequent cyclization of the resulting chalcone (B49325) yields the flavone structure. nih.govorientjchem.org

Another classical and frequently utilized approach is the Baker-Venkataraman rearrangement. orientjchem.orginnovareacademics.in This method involves the conversion of a 2-hydroxyacetophenone to its corresponding benzoyl ester. This ester then undergoes a base-catalyzed rearrangement to form a 1,3-diphenylpropane-1,3-dione (B8210364) intermediate, which is subsequently cyclized under acidic conditions to furnish the flavone core. orientjchem.orginnovareacademics.in

The Allan-Robinson reaction provides a further route to flavones. This reaction synthesizes flavones from o-hydroxyaryl ketones and aromatic anhydrides. innovareacademics.inbiomedres.us Other notable methods include the intramolecular Wittig reaction and various palladium-catalyzed reactions, which offer alternative pathways to the flavone skeleton. innovareacademics.inbiomedres.us

Table 1: Key Synthetic Strategies for the Flavone Core

| Method | Precursors | Key Intermediate |

| Oxidative Cyclization | 2-Hydroxyacetophenone, Benzaldehyde | o-Hydroxychalcone |

| Baker-Venkataraman Rearrangement | 2-Hydroxyacetophenone, Benzoyl Chloride | 1,3-Diketone |

| Allan-Robinson Reaction | o-Hydroxyaryl Ketone, Aromatic Anhydride | Not applicable |

| Intramolecular Wittig Reaction | Phosphoranes | Not applicable |

Directed Synthesis of Dihydroxyflavone Isomers

The synthesis of specific dihydroxyflavone isomers, such as 6,3'-Dihydroxyflavone, requires precise control over the placement of hydroxyl groups on both the A and B rings. This is achieved through a directed synthesis approach, where the substitution pattern of the final product is determined by the choice of appropriately substituted starting materials.

The general strategy often involves the use of precursors where the hydroxyl groups are "protected," typically as methoxy (B1213986) groups, to prevent unwanted side reactions during the core structure's assembly. For instance, the synthesis of 7,8-dihydroxyflavone (B1666355) (7,8-DHF) derivatives starts with a suitably substituted 2-hydroxyacetophenone, such as 2-hydroxy-3,4-dimethoxyacetophenone. nih.gov This precursor, which defines the substitution on the A-ring, is reacted with a substituted benzoyl chloride that will form the B-ring. nih.gov The resulting intermediate undergoes an acid-induced dehydrative cyclization to form the protected flavone. nih.gov In the final step, a demethylation reaction, often using reagents like hydrobromic acid, removes the methyl protecting groups to yield the desired dihydroxyflavone. nih.gov

This principle can be applied to synthesize this compound. The synthesis would necessitate a 2-hydroxyacetophenone with a substituent that will become the 6-hydroxy group and a benzoyl chloride with a protected hydroxyl group at the 3-position. For example, the synthesis of pedalitin, a flavone with multiple hydroxyl groups, utilizes a 6-hydroxy-2,3,4-trimethoxyacetophenone as the A-ring precursor. mdpi.com Similarly, the synthesis of 6-amino-7-hydroxyflavone demonstrates a route to introduce specific substituents at the 6- and 7-positions by starting with 2′,4′-dihydroxy-5′-nitroacetophenone. nih.gov These examples highlight the modular nature of flavone synthesis, where strategic selection of precursors allows for the directed synthesis of a wide array of isomers.

Structural Derivatization Approaches for Flavonoids

While the core flavonoid structure possesses inherent biological activity, its therapeutic and research applications are often limited by suboptimal physicochemical properties such as poor solubility, low bioavailability, and enzymatic instability. nih.govnih.govbohrium.com Structural derivatization, or the chemical modification of the flavonoid skeleton, is a key strategy employed to overcome these limitations and modulate the compound's behavior. researchgate.net

A variety of chemical modifications can be applied to the flavonoid structure to alter its biological properties. researchgate.net These modifications are intended to enhance bioavailability, improve stability, or create derivatives with improved therapeutic potential. researchgate.net Common strategies include:

Acylation and Acetylation : The conversion of hydroxyl groups into esters or acetamides. Acylation with aromatic carboxylic acids has been shown to enhance antioxidant activities. researchgate.net The synthesis of flavonoid acetamide (B32628) derivatives from parent flavonoids like quercetin (B1663063) and apigenin (B1666066) is a strategy used to address issues of poor bioavailability. nih.govbohrium.com

Alkylation and Methoxylation : The addition of alkyl chains or the conversion of hydroxyl groups to methoxy groups. This can increase lipophilicity and metabolic stability. researchgate.net

Glycosylation : The attachment of sugar moieties to the flavonoid core. This can improve water solubility and stability. researchgate.net The position and number of sugar groups can significantly influence antioxidant activity. nih.gov

Halogenation : The introduction of halogen atoms onto the aromatic rings, which can alter electronic properties and binding interactions. researchgate.net

Amination : The introduction of amino groups, as seen in the synthesis of hybrid compounds, to create novel derivatives. nih.gov

The biological and physicochemical properties of flavonoids are highly dependent on the presence and, crucially, the position of different functional groups. nih.gov Therefore, the selective derivatization of specific hydroxyl groups allows for fine-tuning of the compound's behavior.

Structure-activity relationship (SAR) studies are essential for understanding these effects. For example, a study on 7,8-DHF derivatives found that the 7,8-dihydroxy groups on the A-ring were indispensable for its primary biological activity, while adding a 3'-hydroxy group to the B-ring increased activity and a 4'-hydroxy group reduced it. nih.gov This demonstrates how subtle changes to the substitution pattern can have a profound impact on biological function.

Chemical modifications directly impact the physicochemical characteristics of flavonoids, which is critical for their application in research. A primary goal of derivatization is to improve biopharmaceutical parameters. frontiersin.org Natural flavonoids often suffer from low bioavailability due to poor water or lipid solubility and high rates of metabolic degradation. nih.govresearchgate.net

Structural modifications are designed to address these issues:

Solubility and Bioavailability : Converting polar hydroxyl groups into less polar groups, such as acetamides or methoxy ethers, can enhance lipophilicity. researchgate.net This can improve the molecule's ability to cross biological membranes, leading to better absorption and bioavailability. nih.govresearchgate.net For instance, the modification of flavonoids into acetamide derivatives was shown to improve their bioavailability. bohrium.com

Stability : Modifications like glycosylation or methylation can protect reactive hydroxyl groups from enzymatic degradation, increasing the compound's stability and circulation time in biological systems. researchgate.net

Antioxidant Activity : The antioxidant capacity of flavonoids is closely linked to the number and arrangement of free hydroxyl groups. nih.gov Chemical modifications can alter this activity. For example, converting hydroxyl groups to acetamides was found to lessen the antioxidant capacity of the parent flavonoid, indicating a trade-off between bioavailability and a specific biological activity. bohrium.com

Table 2: Effects of Common Flavonoid Modifications

| Modification Type | Common Reagents | Effect on Biological Properties | Effect on Physicochemical Characteristics |

| Acetylation/Acylation | Acetic Anhydride, Acyl Chlorides | Can modulate activity; may enhance antioxidant properties. researchgate.net | Increases lipophilicity, can improve bioavailability. bohrium.comresearchgate.net |

| Methylation | Methyl Iodide, Dimethyl Sulfate | Can increase metabolic stability. researchgate.net | Increases lipophilicity, may reduce antioxidant activity. nih.gov |

| Glycosylation | Glycosyl Donors | Alters metabolic features and activity. tamu.edu | Increases water solubility and stability. researchgate.net |

Advanced Methodologies in Flavonoid Research

Extraction and Isolation Techniques for Flavonoids

The initial step in studying 6,3'-dihydroxyflavone, whether from a potential natural source or a synthetic reaction mixture, involves its extraction and purification. The choice of method depends on the compound's stability, polarity, and the nature of the matrix from which it is being extracted.

Conventional Methods (e.g., Soxhlet, Reflux)

Conventional extraction methods are well-established for obtaining flavonoids from plant materials. mtoz-biolabs.comhmdb.ca These techniques, while sometimes time-consuming and solvent-intensive, are effective for many applications.

Soxhlet Extraction : This continuous extraction method uses a specialized apparatus to repeatedly wash a solid sample with a distilled solvent. hmdb.camdpi.com For the extraction of this compound, a dried and powdered plant source would be placed in a thimble and extracted with a solvent of appropriate polarity, such as methanol (B129727) or ethanol (B145695). hmdb.ca The process is automated and ensures thorough extraction, although the prolonged exposure to heat can risk degrading thermally unstable compounds. mdpi.com Key parameters such as extraction time, solvent choice, and solid-to-solvent ratio are critical for optimizing the yield. innovareacademics.in

Reflux Extraction : Also known as heat reflux extraction, this method involves boiling a solvent with the sample material in a flask equipped with a condenser. mdpi.com The solvent vapors are cooled and returned to the flask, maintaining a constant temperature and solvent volume. This technique is simpler than Soxhlet extraction and is suitable for extracting flavonoids using solvents like ethanol. The efficiency of reflux extraction for a compound like this compound would depend on factors including extraction time, temperature, and solvent-to-sample ratio.

Table 1: Comparison of Conventional Extraction Parameters for Flavonoids

| Parameter | Soxhlet Extraction | Reflux Extraction | Considerations for this compound |

|---|---|---|---|

| Principle | Continuous solid-liquid extraction with fresh solvent. mdpi.com | Continuous extraction at the solvent's boiling point. mdpi.com | The polarity of this compound would guide solvent selection (e.g., methanol, ethanol). |

| Solvent Volume | Generally requires less solvent than maceration. mdpi.com | Requires sufficient solvent to immerse the sample. | The goal is to fully solubilize the target compound while minimizing co-extraction of impurities. |

| Temperature | Dependent on the boiling point of the chosen solvent. | Maintained at the solvent's boiling point. | Thermal stability of this compound is a key concern; prolonged heat may cause degradation. bldpharm.com |

| Extraction Time | Typically ranges from 6 to 24 hours. nih.gov | Generally shorter than Soxhlet, often 1-4 hours. | Optimization is needed to maximize yield without promoting degradation. |

| Advantages | High extraction efficiency, automated process. mdpi.com | Simple setup, good for thermally stable compounds. | Both are established methods for flavonoid extraction. |

| Disadvantages | Long duration, potential thermal degradation of analytes. mdpi.com | Risk of thermal degradation, not ideal for volatile compounds. | Potential for degradation necessitates careful monitoring and optimization. |

Modern and Advanced Techniques (e.g., Ultrasound-Assisted Extraction, Matrix Solid-Phase Dispersion)

To overcome the limitations of conventional methods, modern techniques have been developed that offer reduced extraction times, lower solvent consumption, and increased efficiency. scharlab.com

Ultrasound-Assisted Extraction (UAE) : This technique utilizes high-frequency sound waves (ultrasound) to create cavitation bubbles in the solvent. orgsyn.org The collapse of these bubbles near the sample matrix generates microjets that disrupt cell walls and enhance mass transfer, facilitating the release of target compounds. nih.govoiv.int For this compound, UAE would offer a rapid and efficient extraction, likely using ethanol or methanol as a solvent. orgsyn.orgeuropa.eu Key variables to optimize include ultrasonic power, frequency, temperature, and extraction time. oiv.int

Matrix Solid-Phase Dispersion (MSPD) : MSPD is a streamlined sample preparation process that combines extraction and cleanup into a single step. In this method, a solid or semi-solid sample is blended with a solid-phase sorbent (like C18-bonded silica), which simultaneously disrupts the sample architecture and disperses it onto the sorbent. The target analytes, such as this compound, can then be selectively eluted with a small volume of solvent. This technique is particularly useful for complex matrices and minimizes solvent usage and sample preparation time.

Table 2: Overview of Modern Extraction Techniques for Flavonoids

| Technique | Principle | Typical Solvents | Key Advantages for this compound |

|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances cell disruption and solvent penetration. orgsyn.orgnih.gov | Ethanol, Methanol, Water-alcohol mixtures. europa.eu | Reduced extraction time and temperature, increased yield, less energy consumption. orgsyn.org |

| Matrix Solid-Phase Dispersion (MSPD) | Sample is blended with a dispersant; analytes are eluted from the solid support. | Methanol, Acetonitrile (B52724), Ethyl acetate. | Combines extraction and cleanup, requires small sample and solvent volumes, rapid. |

Analytical and Identification Techniques

Following extraction and purification, robust analytical methods are required to confirm the identity and purity of this compound. Chromatographic techniques are central to this process.

Chromatographic Methods

Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

HPLC and its more advanced version, UHPLC, are the most common and powerful techniques for the analysis of flavonoids. acs.orgmdpi.com These methods separate compounds based on their polarity and interaction with a solid stationary phase (e.g., C18 column).

For the analysis of this compound, a reversed-phase HPLC or UHPLC method would typically be employed. The compound would be dissolved in a suitable solvent (like methanol) and injected into the system. A mobile phase consisting of a mixture of an aqueous solvent (often with an acid modifier like formic or acetic acid) and an organic solvent (like acetonitrile or methanol) would be used. mdpi.comacs.org A gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of compounds with varying polarities. acs.org

Detection is commonly achieved using a Diode Array Detector (DAD) or a Mass Spectrometer (MS). mtoz-biolabs.comacs.org A DAD can provide a UV spectrum of the compound as it elutes, which is characteristic for flavonoids, while an MS detector provides mass information, allowing for definitive identification and structural elucidation. mtoz-biolabs.commdpi.com UHPLC offers higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC due to the use of smaller stationary phase particles. mdpi.com

Table 3: General HPLC/UHPLC Parameters for Flavonoid Analysis

| Parameter | Typical Setting | Relevance for this compound |

|---|---|---|

| Column | Reversed-phase C18 or C8 (e.g., 100 x 2.1 mm, 1.8 µm for UHPLC). mdpi.com | The nonpolar stationary phase effectively retains and separates flavonoid structures. |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile or Methanol with 0.1% Formic Acid. mdpi.com | The acidic modifier improves peak shape and ionization for MS detection. | | Flow Rate | 0.2-0.5 mL/min for UHPLC; 0.8-1.2 mL/min for HPLC. acs.orgmdpi.com | Lower flow rates in UHPLC are a consequence of smaller particle sizes and higher backpressure. | | Detection | DAD (e.g., scanning 200-400 nm) MS/MS (Mass Spectrometry). acs.orgmdpi.com | DAD provides UV spectral data for initial identification. MS provides mass-to-charge ratio for confirmation. | | Injection Volume | 1-5 µL. mdpi.com | Small volumes are sufficient due to the high sensitivity of modern detectors. |

Gas Chromatography (GC) is another powerful separation technique, but it is primarily suited for volatile and thermally stable compounds. Flavonoids, including this compound, are generally non-volatile due to their polar hydroxyl groups. Therefore, direct analysis by GC is challenging.

To make flavonoids suitable for GC analysis, a derivatization step is typically required. This chemical reaction converts the polar -OH groups into less polar, more volatile ether or ester groups. A common method is silylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic protons of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.

Once derivatized, the TMS-ether of this compound could be analyzed by GC, typically coupled with a Mass Spectrometer (GC-MS). The sample is vaporized in a hot injector and separated on a capillary column (e.g., a nonpolar DB-5 or similar). The mass spectrometer would then detect the derivatized compound, providing a mass spectrum that can be used for identification based on its specific fragmentation pattern.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental technique for the separation and identification of flavonoids, including this compound. This method relies on the differential partitioning of the analyte between a stationary phase, typically silica (B1680970) gel, and a mobile phase. The separation is influenced by the polarity of the compound, the solvent system, and the nature of the stationary phase.

In the analysis of flavonoids, visualization of the separated spots on the TLC plate is often achieved under UV light (254 nm or 360 nm). researchgate.netsrce.hr Spraying the plate with specific reagents, such as 1% methanolic diphenylboryloxyethylamine followed by 5% ethanolic polyethylene (B3416737) glycol 4000, can enhance the visualization of flavonoids under long-wave UV light. srce.hr

The retention factor (Rf), defined as the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a key parameter in TLC for compound identification. srce.hr The Rf value is dependent on the specific chromatographic conditions, including the choice of mobile phase. For the separation of flavonoids, a variety of solvent systems can be employed, selected based on their polarity to achieve optimal resolution. srce.hr While specific Rf values for this compound are not extensively documented in the provided search results, the general principles of flavonoid separation by TLC are well-established. For instance, in a study analyzing flavonoid aglycones, cellulose (B213188) plates were developed with 30% acetic acid, and the spots were visualized under UV light at 360 nm. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive analytical technique for the identification and quantification of flavonoids like this compound in complex mixtures. bibliotekanauki.plnih.govnih.gov This method couples the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with the mass analysis capabilities of mass spectrometry.

In typical LC-MS analysis of flavonoids, a reversed-phase column, such as an Agilent Zorbax SB-C18, is used for separation. bibliotekanauki.pl The mobile phase often consists of a gradient mixture of water and acetonitrile, both containing a small percentage of an acid like acetic acid (e.g., 0.1% v/v) to improve peak shape and ionization efficiency. bibliotekanauki.pl The gradient elution allows for the separation of compounds with a wide range of polarities. bibliotekanauki.pl

The mass spectrometer, often a tandem quadrupole (MS/MS) or a triple quadrupole (TQMS) instrument, is typically operated in either positive or negative electrospray ionization (ESI) mode. bibliotekanauki.plnih.govnih.gov For the analysis of dihydroxyflavones, monitoring for the parent molecular ion is a key step. For instance, dihydroxyflavone products can be detected by monitoring for parent ions at m/z 255 in positive ion mode. nih.gov Further structural information can be obtained through MS/MS fragmentation, where the parent ion is isolated and fragmented to produce a characteristic pattern of product ions. nih.govnih.gov For example, in the study of hydroxylated flavanones, the formation of dihydroxyflavone products was determined by monitoring for parent molecular ions at m/z 255. nih.gov

While specific retention times for this compound are dependent on the exact chromatographic conditions, LC-MS provides a robust method for its detection and characterization in various biological and chemical matrices. The high specificity and sensitivity of LC-MS make it an indispensable tool in flavonoid research. mtoz-biolabs.com

Spectroscopic Characterization

Spectroscopic techniques are crucial for the unambiguous structural elucidation of flavonoids, including this compound. These methods provide detailed information about the molecule's electronic structure, functional groups, and the connectivity of its atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the initial characterization of flavonoids, providing insights into their conjugation system. The UV-Vis spectrum of a flavonoid typically exhibits two major absorption bands: Band I, corresponding to the B-ring cinnamoyl system, and Band II, corresponding to the A-ring benzoyl system. The position of the maximum absorption wavelength (λmax) for these bands can be influenced by the number and position of hydroxyl groups and other substituents on the flavonoid skeleton. acs.org

While specific λmax values for this compound are not detailed in the provided search results, general trends for dihydroxyflavones can be noted. For example, 7,4'-dihydroxyflavone (B191080) in DMF exhibits a λmax at 330 nm. caymanchem.com The solvent can also influence the UV-Vis spectrum. Glycosylation at the C7-OH position of flavones generally leads to a hypsochromic (blue) shift in Band I and a slight bathochromic (red) shift in Band II when measured in methanol. acs.org Conversely, glycosylation at the C3-OH position results in a significant hypsochromic shift in Band I. acs.org The differentiation of positional isomers, such as 7,3'- and 7,4'-dihydroxyflavones, can be aided by observing shifts in λmax under different conditions, for instance, in the presence of base.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of flavonoids, providing detailed information about the carbon and proton framework.

¹H NMR: The ¹H NMR spectrum of a flavonoid provides information on the number, type, and connectivity of protons in the molecule. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are particularly informative for determining the substitution pattern on the A and B rings. For dihydroxyflavones, the signals for the hydroxyl protons are also observed. While specific ¹H NMR data for this compound is not available in the provided search results, data for other dihydroxyflavones, such as 3,2'-dihydroxyflavone (B191514), show characteristic signals for the aromatic protons and the hydroxyl groups. hebmu.edu.cnnih.govwiley.com

¹³C NMR: The ¹³C NMR spectrum provides information on each carbon atom in the flavonoid structure. The chemical shifts of the carbon atoms are sensitive to their chemical environment, including the presence of hydroxyl groups. The carbonyl carbon (C-4) of the C-ring typically resonates at a downfield chemical shift. hebmu.edu.cn The positions of the hydroxyl groups can be inferred from the chemical shifts of the substituted carbons. For instance, in 3,6-dihydroxyflavone (B10367), the carbon atoms bearing the hydroxyl groups (C-3 and C-6) would show characteristic chemical shifts compared to the unsubstituted flavone (B191248). hebmu.edu.cnnih.govwiley.com Although a complete ¹³C NMR data set for this compound is not provided, the analysis of related compounds demonstrates the utility of this technique in confirming the substitution pattern. hebmu.edu.cnnih.govwiley.comspectrabase.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a key analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural characterization. hebmu.edu.cnresearchgate.net

For this compound, the molecular formula is C₁₅H₁₀O₄, corresponding to a molecular weight of 254.24 g/mol . In a mass spectrum, this would be observed as a molecular ion peak ([M]⁺ or [M+H]⁺ in positive ion mode, or [M-H]⁻ in negative ion mode) at an m/z value corresponding to its mass. For instance, dihydroxyflavone products have been detected with a parent ion at m/z 255 in positive ion mode. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information through the fragmentation of the molecular ion. The resulting fragment ions are characteristic of the flavonoid structure and can help to distinguish between isomers. While specific fragmentation patterns for this compound are not detailed in the provided search results, the general fragmentation of flavonoids involves cleavages of the C-ring, leading to characteristic product ions that can provide information about the substitution pattern on the A and B rings. nih.gov

In Vitro Experimental Models for Mechanistic Studies

In vitro experimental models are essential for investigating the cellular and molecular mechanisms of action of this compound. These studies often utilize cultured cell lines to assess the compound's effects on specific biological pathways.

One area of investigation for dihydroxyflavones is their anti-inflammatory potential. For example, the anti-inflammatory activity of various dihydroxyflavones has been studied using models such as carrageenan-induced paw edema in rats, which, while an in vivo model, informs the potential mechanisms that can be further explored in vitro. nih.gov Studies have shown that certain dihydroxyflavones can inhibit inflammation, suggesting that they may modulate inflammatory signaling pathways. nih.gov For instance, 3',4'-dihydroxyflavone (B191068) has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells, indicating an anti-neuroinflammatory effect. researchgate.net

Another key area of research is the potential anti-cancer activity of dihydroxyflavones. The anti-proliferative and pro-apoptotic properties of 7,3'-dihydroxyflavone (B34692) have been evaluated in the MCF-7 breast cancer cell line using the MTT assay to assess cell viability. rjptonline.org Similarly, 3,6-dihydroxyflavone has been shown to have cytotoxic effects on human cervical cancer HeLa cells, with its anti-tumor activity also determined by the MTT assay. nih.gov This compound was also found to inhibit the NLRP3 inflammasome in human leukemic monocytes (THP-1), suggesting a mechanism for its anti-inflammatory effects. nih.gov

Furthermore, the influence of dihydroxyflavones on cell differentiation has been explored. For example, 3',4'-dihydroxyflavone has been studied for its role in the osteogenic differentiation of adipose-derived stromal cells. koreamed.org

The selection of an appropriate cell line is critical for mechanistic studies. For example, to study neuroprotective effects, neuronal cell lines like SH-SY5Y are used. biomolther.org To investigate anti-inflammatory mechanisms, immune cells such as RAW264.7 macrophages or THP-1 monocytes are commonly employed. nih.govnih.gov The specific assays used in these studies, such as the MTT assay for cell viability, Griess assay for nitric oxide, and RT-PCR and Western blotting for gene and protein expression analysis, allow for a detailed understanding of the compound's biological activities at the molecular level. rjptonline.orgnih.govnih.gov

Cell Culture Systems

Cell culture systems are indispensable tools for dissecting the cellular and molecular effects of this compound in a controlled environment. Various cell lines, including macrophage lines, microglial cells, and cancer cell lines, have been instrumental in elucidating the compound's biological functions.

Macrophage and Microglial Cell Lines: In the context of neuroinflammation, the BV2 microglial cell line is frequently used. researchgate.netnih.govresearchgate.net Studies have utilized these cells to investigate the anti-inflammatory properties of dihydroxyflavone derivatives. For example, research on 3',4'-dihydroxyflavone, a structurally related compound, has shown its ability to inhibit the production of pro-inflammatory mediators like nitric oxide and prostaglandin E2 in lipopolysaccharide (LPS)-stimulated BV2 microglia. nih.govresearchgate.net Similarly, RAW 264.7 macrophage-like cells are employed to study general inflammatory responses. mdpi.com

Cancer Cell Lines: A variety of cancer cell lines have been used to evaluate the anti-proliferative and pro-apoptotic effects of dihydroxyflavones. The human breast cancer cell line MCF-7 is a common model to study the anticancer properties of compounds like 7,3'-dihydroxyflavone. rjptonline.orgrjptonline.org Research has shown that this compound can inhibit the proliferation of MCF-7 cells. rjptonline.orgrjptonline.org Other cancer cell lines used in flavonoid research include HeLa (human cervical cancer), PC3 (prostate cancer), and various lung cancer cell lines. nih.govwaocp.com For instance, 3,6-dihydroxyflavone has demonstrated cytotoxic effects against HeLa cells. nih.gov

Other Cell Systems: Adipose-derived stromal cells (ADSCs) have been used to explore the role of dihydroxyflavones in cellular differentiation processes like osteogenesis. koreamed.orgnih.govkoreamed.org Studies on 3,4'-dihydroxyflavone (B75830) have shown its potential to enhance osteogenic differentiation in equine ADSCs. koreamed.orgnih.govkoreamed.org Furthermore, the human neuroblastoma cell line SH-SY5Y is utilized to examine the neuroprotective effects of flavonoids against oxidative stress. biomolther.org

Biochemical Assays for Enzyme Activity and Signaling Molecules

Biochemical assays are crucial for quantifying the activity of specific enzymes and the levels of signaling molecules, providing insights into the pathways modulated by this compound.

Enzyme-Linked Immunosorbent Assay (ELISA): This widely used technique is employed to measure the concentration of specific proteins, such as cytokines and other signaling molecules, in cell culture supernatants or cell lysates. For instance, ELISA would be a suitable method to quantify the levels of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in microglial cells treated with this compound to assess its anti-inflammatory effects. frontiersin.orgnih.gov

Luciferase Assays: Luciferase reporter assays are valuable for studying the activity of specific signaling pathways. These assays involve cloning a promoter of interest upstream of a luciferase gene. Changes in the activity of the signaling pathway that regulates that promoter will result in corresponding changes in luciferase expression, which can be easily measured. This method could be used to determine if this compound affects the activity of transcription factors like NF-κB.

Western Blotting: This technique is fundamental for detecting and quantifying specific proteins in a sample. It is extensively used to analyze the expression levels of key signaling proteins. For example, Western blotting has been used to show that 3,6-dihydroxyflavone can suppress the levels of COX-2, phospho-p38, phospho-ERK, and phospho-JNK in human cervical cancer cells. mdpi.com Similarly, it has been used to analyze the phosphorylation status of proteins like ERK and Akt in adipose-derived stromal cells treated with 3,4'-dihydroxyflavone to understand its role in osteogenic differentiation. nih.gov In studies of apoptosis, Western blotting is used to measure the levels of proteins like Bax, Bcl-2, and caspases. biomolther.org

Gene Expression Analysis

Analyzing changes in gene expression provides a deeper understanding of the molecular mechanisms underlying the effects of this compound.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and Quantitative Real-Time PCR (qRT-PCR): These techniques are used to measure the messenger RNA (mRNA) levels of specific genes. RT-PCR provides a qualitative or semi-quantitative measure of gene expression, while qRT-PCR allows for precise quantification. These methods have been used to demonstrate that 7,3'-dihydroxyflavone can up-regulate the mRNA levels of p21 and p53, while down-regulating NFkB in MCF-7 breast cancer cells. rjptonline.orgrjptonline.org In another study, qRT-PCR was used to show that 3,2′-DHF treatment of S. aureus led to a significant downregulation of the alpha-toxin gene (hla) and the staphylococcal nuclease gene (nuc1). mdpi.com Similarly, qRT-PCR has been employed to analyze the expression of osteogenesis marker genes in adipose-derived stromal cells treated with 3,4'-dihydroxyflavone. koreamed.orgnih.govkoreamed.org

Cellular Assays

Cellular assays provide information about cellular processes and morphology in response to treatment with this compound.

Flow Cytometry: This powerful technique is used to analyze the physical and chemical characteristics of a large population of cells. It is particularly useful for assessing apoptosis and cell cycle distribution. For example, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify the percentage of apoptotic and necrotic cells. This has been used to assess the pro-apoptotic activity of 7,3'-dihydroxyflavone on MCF-7 cells. rjptonline.orgrjptonline.org Flow cytometry can also be used to measure intracellular reactive oxygen species (ROS) levels using fluorescent probes like H2DCFDA. koreamed.orgkoreamed.org

Immunocytochemistry: This technique involves using antibodies to visualize the localization of specific proteins within cells. It allows for the examination of protein expression and translocation. For instance, immunocytochemistry can be used to observe the translocation of NF-κB from the cytoplasm to the nucleus, a key step in its activation, in response to inflammatory stimuli and to see how this is affected by this compound.

In Silico and Computational Approaches

In silico and computational methods are increasingly used in flavonoid research to predict and understand the interactions of compounds like this compound with biological targets.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and interaction patterns of small molecules like this compound with protein targets.

Predicting Binding to Protein Targets: Studies have used molecular docking to investigate the binding of dihydroxyflavones to various proteins. For example, 7,3'-dihydroxyflavone has been docked against p53, p21, and NF-κB to study its potential anticancer mechanism. rjptonline.orgrjptonline.org The results suggested that this compound could bind to the active sites of these proteins. rjptonline.org In another study, docking analysis revealed that 7,4'-dihydroxyflavone could directly bind to TNF-α with a free binding energy of -7.7 kcal/mol. frontiersin.orgnih.gov Similarly, 3',4'-dihydroxyflavone has been docked to KATP channels and GABAA receptors to explore its potential anti-neuropathic effects. nih.gov The docking of 3,6-dihydroxyflavone to JNK1 has also been performed to understand its inhibitory mechanism. nih.gov

| Flavonoid | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 7,3'-Dihydroxyflavone | p53 | - | - |

| 7,3'-Dihydroxyflavone | p21 | - | ARG 2167, MET 3058 rjptonline.org |

| 7,3'-Dihydroxyflavone | NF-κB | - | GLY 166, LEU 176, GLN 177, ARG 228 rjptonline.org |

| 7,4'-Dihydroxyflavone | TNF-α | -7.7 frontiersin.org | TYR59, ILE155, LEU57 frontiersin.org |

| 3',4'-Dihydroxyflavone | GABAA (α2 subunit) Receptor | -197.13 (ACE value) nih.gov | - |

| 3,6-Dihydroxyflavone | JNK1 | - | Met111 nih.gov |

ACE: Atomic Contact Energy

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), provide detailed insights into the electronic structure and properties of molecules.

Density Functional Theory (DFT): DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of flavonoid research, DFT can be used to calculate properties like the HOMO-LUMO energy gap, which provides an indication of the molecule's electronic stability and reactivity. For instance, DFT studies on 3,2'-dihydroxyflavone have estimated a HOMO-LUMO gap of 3.2 eV, suggesting moderate electronic stability. DFT can also be used to study the structural changes that occur upon metal chelation. nih.gov

Network Pharmacology and Systems Biology Approaches

Network pharmacology and systems biology represent a paradigm shift in drug discovery and mechanistic analysis, moving from a "one-target, one-drug" model to a more holistic "network-target, multiple-component" approach. mdpi.combinasss.sa.cr These disciplines are particularly well-suited for studying complex natural products like flavonoids, which often exert their biological effects by modulating multiple proteins and pathways simultaneously.

The core methodology of network pharmacology involves several key steps: mdpi.comtandfonline.com

While specific network pharmacology studies focusing solely on this compound were not prominent in literature searches, research on other flavonoids and traditional medicines rich in these compounds illustrates the power of this approach. For instance, a study on the total flavonoids from Dracocephalum Moldavica L. used network pharmacology to identify 59 potential targets related to cardiovascular disease, with NOX-4 being a high-degree target. binasss.sa.cr Another analysis of Resina Draconis identified 7,4'-dihydroxyflavone as a key analgesic component, acting on core targets like AKT1 and TNF through pathways such as the PI3K-Akt signaling pathway. binasss.sa.cr

These examples demonstrate how systems biology and network pharmacology can deconstruct the complex mechanisms of flavonoids. numberanalytics.com By applying this methodology, future research could map the intricate interactome of this compound, identifying its primary targets and pathways to provide a comprehensive understanding of its pharmacological actions.

Predictive Modeling for Compound Behavior

Predictive modeling, utilizing computational tools and algorithms, is an indispensable part of modern flavonoid research and drug discovery. scienceopen.com These in silico methods allow for the early-stage assessment of a compound's pharmacokinetic properties, biological activities, and potential toxicities, thereby reducing late-stage attrition in drug development. nih.govresearchgate.net Key predictive approaches include Quantitative Structure-Activity Relationship (QSAR) models, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and biological activity prediction.

ADMET and Drug-Likeness Prediction

ADMET prediction is crucial for evaluating the drug-like potential of a compound. scielo.brnih.gov Online tools such as SwissADME and pkCSM are widely used to calculate various physicochemical and pharmacokinetic parameters. scielo.brresearchgate.net These parameters are often assessed against established criteria like Lipinski's Rule of Five, which helps predict the oral bioavailability of a molecule. A study on the related compound 7,8-dihydroxyflavone (B1666355), for example, used SwissADME to confirm it fulfilled Lipinski's criteria, indicating good potential for oral administration.

Predictive Modeling for ADMET Profile of a Dihydroxyflavone Analog This table presents predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) and physicochemical properties for a dihydroxyflavone, based on parameters evaluated for similar flavonoids in computational studies. nih.govresearchgate.net

| Parameter Category | Property | Predicted Value/Status | Implication |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | ~254 g/mol | Fulfills Lipinski's Rule (<500) |

| LogP (Lipophilicity) | <5 | Fulfills Lipinski's Rule | |

| Hydrogen Bond Donors | 2 | Fulfills Lipinski's Rule (≤5) | |

| Hydrogen Bond Acceptors | 4 | Fulfills Lipinski's Rule (≤10) | |

| Absorption | Gastrointestinal (GI) Absorption | High | Good oral bioavailability predicted |

| Blood-Brain Barrier (BBB) Permeant | No | May not readily enter the central nervous system | |

| Metabolism | CYP450 Inhibitor (e.g., CYP2C9) | Yes/No (Varies by isoform) | Potential for drug-drug interactions |

| Toxicity | hERG I Inhibitor | No | Low risk of cardiotoxicity |

Biological Activity Spectrum Prediction

Beyond pharmacokinetics, computational tools can predict a compound's likely biological activities based on its chemical structure. The Prediction of Activity Spectra for Substances (PASS) online server is a prominent tool that compares a query molecule to a large database of biologically active substances. zenodo.org The output is a list of potential activities, each with a probability of being active (Pa) and inactive (Pi). nih.govzenodo.org A higher Pa value suggests a greater likelihood that the compound exhibits that specific activity. ijprajournal.com This approach has been used to predict the antioxidant and anti-inflammatory activities of various flavonoids. grafiati.comresearchgate.net

Example of Predicted Biological Activities for a Dihydroxyflavone via PASS This table illustrates the kind of output generated by a PASS (Prediction of Activity Spectra for Substances) analysis for a dihydroxyflavone, based on predictions for structurally related flavonoids. grafiati.comnih.gov

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

|---|---|---|

| Antioxidant | 0.755 | 0.008 |

| Anti-inflammatory | 0.651 | 0.035 |

| Neuroprotective | 0.590 | 0.021 |

| CYP3A4 inhibitor | 0.525 | 0.088 |

| Antineoplastic | 0.488 | 0.112 |

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com By analyzing molecular descriptors (e.g., steric, electronic), these models can predict the activity of new or untested compounds. mdpi.com For flavonoids, 2D and 3D-QSAR models have been successfully developed to predict activities such as antioxidant capacity, enzyme inhibition, and vasorelaxant effects. analchemres.orgpharmacophorejournal.com These models provide valuable insights into the specific structural features—like the position and number of hydroxyl groups—that are critical for a desired biological effect, guiding the design of more potent analogs.

Future Research Directions and Unaddressed Gaps

Comprehensive Elucidation of Specific Molecular Targets and Pathways for 6,3'-Dihydroxyflavone

A primary gap in the current knowledge of this compound is the precise identification and comprehensive understanding of its molecular targets and the signaling pathways it modulates. While some studies have pointed towards its interaction with the aryl hydrocarbon receptor (AhR), the full spectrum of its molecular interactions remains to be elucidated. nih.gov

Future research should focus on:

Target Identification and Validation: Employing advanced techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and chemical proteomics to identify direct binding partners of this compound within the cell. nih.gov Once potential targets are identified, validation through methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) will be essential to confirm binding affinity and kinetics. nih.gov

Pathway Analysis: Moving beyond single-target interactions, future studies should utilize systems biology approaches, including transcriptomics, proteomics, and metabolomics, to map the global changes induced by this compound. This will help in understanding the broader signaling cascades and cellular pathways affected by the compound. For instance, investigating its effects on key signaling pathways like the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are often implicated in the biological activities of flavonoids, would be highly valuable. nih.gov

Receptor-Ligand Interactions: For known targets like the AhR, detailed structural studies using X-ray crystallography or cryo-electron microscopy could reveal the precise binding mode of this compound. nih.gov This structural information is invaluable for understanding the basis of its agonist or antagonist activity and for designing more potent and selective analogs.

Advanced Structural Modifications for Targeted Mechanistic Probes

To dissect the complex mechanisms of action of this compound, the development of sophisticated molecular probes through structural modification is paramount. These probes can serve as powerful tools to visualize and quantify the compound's interactions within a cellular environment.

Key areas for future development include:

Fluorophore-Tagged Derivatives: Synthesizing derivatives of this compound conjugated with fluorescent tags will enable real-time imaging of its subcellular localization and trafficking. This can provide crucial information on where the compound accumulates and interacts with its targets.

Biotinylated or Photoaffinity Probes: The creation of probes with biotin (B1667282) or photo-reactive groups will facilitate the capture and identification of interacting proteins. nih.gov These approaches are instrumental in target discovery and validation.

"Click Chemistry" Handles: Incorporating small, bio-orthogonal handles like alkynes or azides into the this compound scaffold will allow for versatile post-synthetic modifications. This strategy can be used to attach a variety of reporters or affinity tags, expanding the toolkit for mechanistic studies.

The insights gained from these targeted probes will be instrumental in building a more complete picture of how this compound exerts its biological effects at a molecular level.

Development of Novel Analytical Techniques for Enhanced Resolution and Sensitivity

A significant challenge in flavonoid research is the accurate detection and quantification of individual isomers within complex mixtures. The subtle structural differences between dihydroxyflavone isomers necessitate the development of more advanced analytical techniques with improved resolution and sensitivity.

Future research in this area should focus on:

Advanced Chromatographic Methods: While High-Performance Liquid Chromatography (HPLC) is a standard technique, further optimization of stationary phases, mobile phases, and column temperatures is needed to achieve better separation of dihydroxyflavone isomers. mdpi.comanjs.edu.iq The exploration of two-dimensional liquid chromatography (2D-LC) could also provide enhanced resolving power.

Hyphenated Mass Spectrometry Techniques: Coupling HPLC with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) can provide detailed structural information and facilitate the unambiguous identification of isomers. mdpi.com Techniques like ion mobility-mass spectrometry (IM-MS) could offer an additional dimension of separation based on the ion's size and shape, further aiding in isomer differentiation.

Novel Spectroscopic Approaches: Exploring the utility of techniques like nuclear magnetic resonance (NMR) spectroscopy in conjunction with theoretical calculations, such as Density Functional Theory (DFT), can provide unique insights into the electronic and structural properties of isomers, aiding in their differentiation. mdpi.com

These advancements in analytical chemistry will be crucial for accurately assessing the presence and concentration of this compound in biological samples and for conducting rigorous structure-activity relationship studies.

Comparative Mechanistic Studies Across Dihydroxyflavone Isomers to Delineate Structure-Activity Relationships

To fully understand the unique biological profile of this compound, it is essential to conduct comparative studies with its other dihydroxyflavone isomers. Such studies are critical for establishing clear structure-activity relationships (SAR).

Future comparative research should include:

Systematic Biological Screening: A panel of dihydroxyflavone isomers, including 3,6-dihydroxyflavone (B10367), 5,6-dihydroxyflavone (B183487), and 7,8-dihydroxyflavone (B1666355), should be systematically screened in a variety of biological assays. nih.govnih.gov This will allow for a direct comparison of their potency and efficacy.

Molecular Docking and Dynamics Simulations: Computational approaches can provide valuable insights into how different isomers interact with specific protein targets. nih.gov By comparing the binding energies and interaction profiles of various dihydroxyflavones, researchers can rationalize observed differences in biological activity.

Quantum Chemical Calculations: Methods like DFT can be used to analyze the electronic properties of different isomers, such as their frontier molecular orbitals and charge distributions. mdpi.commdpi.com These properties can significantly influence their reactivity and biological activity.

A study on mono- and dihydroxyflavones as aryl hydrocarbon receptor (AhR) modulators provides a relevant example. The research demonstrated that the position of the hydroxyl groups significantly impacts whether a flavone (B191248) acts as an AhR agonist or antagonist. For instance, 6-hydroxyflavone (B191506) was found to be an AhR agonist, while the introduction of a second hydroxyl group at different positions, as seen in this compound and 6,4'-dihydroxyflavone, altered this activity. nih.gov

By systematically comparing isomers, researchers can identify the key structural features responsible for the specific biological activities of this compound, which is crucial for the rational design of future flavonoid-based therapeutic agents.

Q & A

Q. What experimental models are suitable for evaluating the anti-inflammatory activity of 6,3'-Dihydroxyflavone?

The carrageenan-induced paw edema model in rats is a well-established method for assessing anti-inflammatory activity. In this model, inflammation is induced via subcutaneous carrageenan injection, and paw volume is measured at intervals (e.g., 1, 3, and 5 hours post-injection). Test compounds like this compound are administered orally or intraperitoneally, with indomethacin often used as a reference drug. Statistical analysis typically employs ANOVA followed by post-hoc tests (e.g., Dunnett’s test) to compare treatment groups against controls .

Q. How should this compound be handled safely in laboratory settings?

Safety protocols include:

- Personal Protective Equipment (PPE): Tightly sealed goggles, impermeable gloves (material resistance must be validated), and lab coats.

- Ventilation: Work in a well-ventilated area, and store the compound in a tightly closed container.

- Exposure Control: Avoid skin/eye contact; wash hands before breaks. Contaminated clothing must be removed immediately and washed before reuse.

- Disposal: Follow local regulations for hazardous waste .

Q. What methods are used to synthesize and authenticate this compound?

Synthesis follows standard flavonoid preparation protocols, such as the Algar-Flynn-Oyamada reaction or acid-catalyzed cyclization of chalcone precursors. Authentication involves:

- Melting Point Analysis: Compare observed values with literature data.

- UV Spectroscopy: Confirm absorption maxima (e.g., Band I and II for flavones).

- Chromatography: HPLC or TLC to assess purity .

Advanced Research Questions

Q. How can nanoparticle-embedded formulations of this compound enhance its bioactivity?

Gold nanoparticle (AuNP) embedding improves stability and bioavailability. Key steps include:

- Synthesis: Reduce auric chloride with this compound under controlled pH/temperature.

- Characterization:

- UV-Vis Spectroscopy: Monitor surface plasmon resonance (e.g., peak ~520 nm for AuNPs).

- XRD: Confirm crystallinity (e.g., peaks at 38.29°, 44.43°, 64.68° for Au).

- TEM/SEM: Determine particle size and morphology (e.g., spherical vs. aggregated structures).

Q. What structural features of this compound influence its interaction with biological targets?

Hydroxyl group positioning is critical. For example:

- C-6 and C-3' Hydroxyls: These groups may hydrogen-bond with enzymes like cyclooxygenase (COX) or aromatase.

- Comparative Analysis: Analogues lacking hydroxyls at these positions show reduced activity, as seen in studies of similar flavones (e.g., 7,8-dihydroxyflavone vs. chrysin in aromatase inhibition) .

Q. How should researchers address statistical challenges in high-throughput studies involving this compound?

Use the false discovery rate (FDR) and q-value to control for Type I errors in genome-wide or proteomic analyses. For example:

- Apply the Benjamini-Hochberg procedure to adjust p-values.

- Prioritize results with q < 0.05, ensuring a balance between true and false positives.

- Validate findings using orthogonal methods (e.g., Western blot after transcriptomic screening) .

Q. What omics approaches can elucidate the ecological impact of this compound on microbial communities?

- 16S rRNA Sequencing: Profile bacterial diversity in soil or gut microbiota exposed to the compound.

- DESeq2 Analysis: Identify differentially abundant taxa (e.g., in response to low/high doses).

- Metabolomics: Link microbial shifts to metabolic pathway alterations (e.g., phenolic acid degradation) .

Methodological Notes

- Data Contradictions: Discrepancies in bioactivity data (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions (e.g., solvent polarity, cell lines). Always report experimental parameters in detail .

- Advanced Characterization: Pair XRD with dynamic light scattering (DLS) for nanoparticle size validation and AFM for surface topology analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.